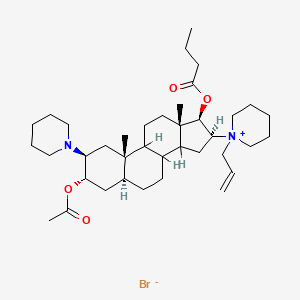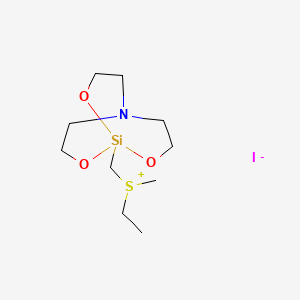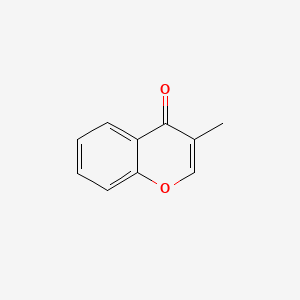
Methylchromone
Descripción general
Descripción
Methylchromone, also known as 3-Methyl-4H-chromen-4-one, is a type of oxygen heterocyclic compound . It has a molecular formula of C10H8O2, an average mass of 160.169 Da, and a mono-isotopic mass of 160.052429 Da . It is associated with various names and synonyms, including 3-Methyl-4H-1-benzopyran-4-one, 3-Methyl-g-benzopyrone, and 3-Methyl-γ-benzopyrone .
Synthesis Analysis
The synthesis and reactions of 2-methylchromones have been extensively studied . They have shown significant biological activities and their transformations into other biologically active compounds have been exploited . The synthesis methods include preparation from phenols, salicylic acids, benzoyl chlorides, 2-hydroxyacetophenone derivatives, furan derivatives, isoxazole derivatives, chromone derivatives, and others .
Molecular Structure Analysis
The molecular structure of Methylchromone includes a cyclic compound with nine carbon atoms with sp2 hybridization . The structure has been determined by X-ray diffraction and subsequent Hirshfeld surface analysis to identify and understand the non-covalent interactions within the lattices of chromone .
Chemical Reactions Analysis
Methylchromones have shown significant chemical reactivity . Their reactions include oxidation, thiation, hydrogenation, photolysis, reactions with organometallic reagents, Diels-Alder reactions, condensation reactions, dimerization reactions, Vilsmeier-Haack reactions, electrophilic substitution reactions, ring opening reactions, ring opening ring closure reactions, ring degradation reactions, and color reactions .
Physical And Chemical Properties Analysis
Methylchromone has a density of 1.2±0.1 g/cm3, a boiling point of 249.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.7±3.0 kJ/mol and a flash point of 108.6±18.9 °C . The index of refraction is 1.572 and the molar refractivity is 44.5±0.3 cm3 .
Aplicaciones Científicas De Investigación
Green Synthesis of Chromones
Green Chemistry: has been a significant focus in recent years, and Methylchromone plays a role in this area. Researchers have been exploring eco-friendly approaches to synthesize chromone derivatives, which are important due to their wide range of biological activities . Some of the green synthetic procedures include:
Antimicrobial and Antifungal Applications
Methylchromone derivatives have shown promising results in antimicrobial and antifungal activities. This includes the synthesis of chromone-pyrimidine hybrid derivatives that exhibit significant in vitro antifungal and antibacterial properties .
Antioxidant Properties
Chromones, including Methylchromone, are associated with antioxidant activities. They are part of many natural diets and contribute to reducing oxidative damage in the body .
Anti-inflammatory and Anticancer Activities
The compound has been identified to have potential anti-inflammatory and anticancer effects. This makes it a valuable pharmacophore in drug development, where it can be used to treat various inflammatory conditions and cancers .
Nutraceutical Benefits
Methylchromone derivatives are found in several plant genera and are linked to nutritional benefits . They play a role in alleviating allergies, inhibiting infections, and treating neurological and psychiatric disorders due to their pharmacological activities .
Applications in Material Science
Beyond biomedical applications, Methylchromone is used in material science . It serves as a component in pigments, cosmetics, and laser dyes, showcasing its versatility outside of the pharmaceutical realm .
Safety And Hazards
Methylchromone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Chromones, including Methylchromone, are common ingredients in a healthy human diet and have shown significant health benefits . The unique structures and varied pharmacological activities of chromones may provide important leads for the discovery of drugs with novel mechanisms of action . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
Propiedades
IUPAC Name |
3-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJKIHHNDMEBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057845 | |
| Record name | Methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylchromone | |
CAS RN |
85-90-5 | |
| Record name | 3-Methylchromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylchromone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylchromone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLCHROMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0091KAAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





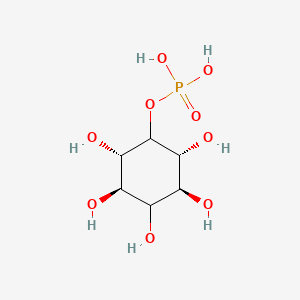
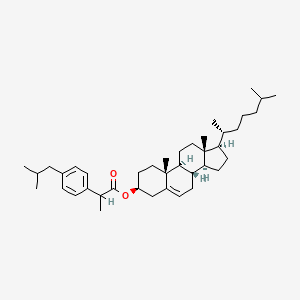
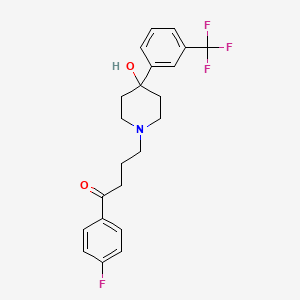
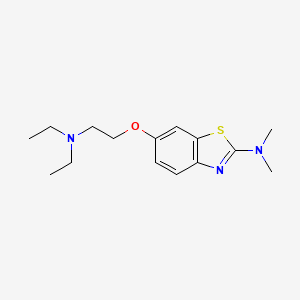
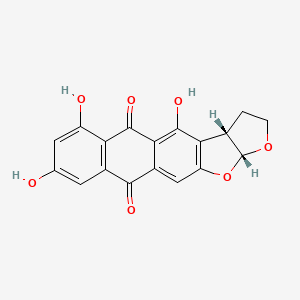
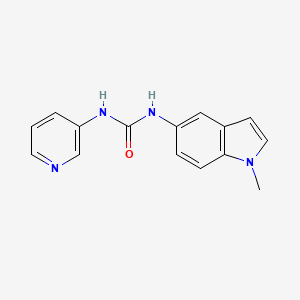
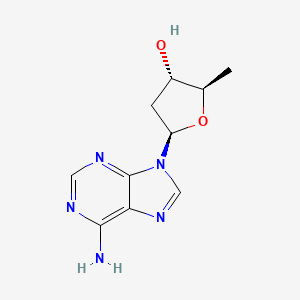

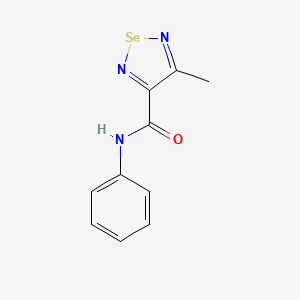
![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)
